molecular formula C18H15BrN4O4 B5489393 1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione

1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione

Cat. No. B5489393
M. Wt: 431.2 g/mol
InChI Key: NTELANFYHTWKJL-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione is a chemical compound with potential applications in scientific research. It is also known as BRD73954 and is a member of the pyrazolidinedione family of compounds.

Mechanism of Action

1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione binds to the bromodomain of BRD4, preventing it from binding to acetylated lysine residues on histones. This disrupts the recruitment of transcriptional machinery, leading to the downregulation of oncogenic genes. The compound has been shown to have selectivity for BRD4 over other bromodomain-containing proteins.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione has been shown to have anti-inflammatory effects in vitro and in vivo. The compound has also been shown to reduce the severity of acute lung injury in a mouse model.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione in lab experiments is its selectivity for BRD4. This allows for the specific targeting of oncogenic genes without affecting normal gene expression. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

Future research on 1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione could focus on improving its solubility and bioavailability. The compound could also be tested in combination with other anti-cancer agents to determine if it has synergistic effects. Additionally, the anti-inflammatory effects of the compound could be further explored in the context of other inflammatory diseases.

Synthesis Methods

The synthesis of 1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione involves the reaction of 3-bromoaniline with 2-(dimethylamino)-5-nitrobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione has potential applications in scientific research due to its ability to selectively inhibit bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a role in the regulation of gene expression and is overexpressed in various cancers. Inhibition of BRD4 has been shown to have anti-cancer effects in preclinical studies.

properties

IUPAC Name

(4Z)-1-(3-bromophenyl)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O4/c1-21(2)16-7-6-14(23(26)27)8-11(16)9-15-17(24)20-22(18(15)25)13-5-3-4-12(19)10-13/h3-10H,1-2H3,(H,20,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTELANFYHTWKJL-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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